molecular formula C6H5BrO2S2 B285984 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid

Cat. No. B285984
M. Wt: 253.1 g/mol
InChI Key: INYJZTRTDQGDKM-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene carboxylic acids. It has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thiol group. The compound has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid have been studied extensively. It has been shown to exhibit potent antifungal activity against various fungal strains. The compound has also been investigated for its potential as an anticancer agent and has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid in lab experiments include its ease of synthesis, high purity, and excellent electronic properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

The future directions for research on 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid include the development of new synthetic methods for the compound and the investigation of its potential as a building block for the synthesis of new bioactive compounds. The compound's potential as an organic electronic material should also be further explored. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential toxicity.
Conclusion:
In conclusion, 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound has been studied extensively for its potential as a building block for the synthesis of bioactive compounds and as an organic electronic material. Further research is needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid involves the reaction of 3-(methylsulfanyl)thiophene-2-carboxylic acid with bromine in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and yields the desired product in good yield.

Scientific Research Applications

The scientific research application of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is vast. It has been studied for its potential use as a building block for the synthesis of various bioactive compounds such as antifungal, antibacterial, and anticancer agents. The compound has also been investigated for its potential use in the development of organic electronic devices due to its excellent electronic properties.

properties

IUPAC Name

4-bromo-3-methylsulfanylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S2/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJZTRTDQGDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230834
Record name 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887585-86-6
Record name 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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